

ML162 as a Ferroptosis Inducer: A Technical Guide

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Compound of Interest

Compound Name: ML162

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Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue, particularly in oncology. Small molecule inducers of ferroptosis are critical tools for both basic research and drug development. Among these, **ML162** has been widely studied for its potent ability to trigger this cell death pathway. This technical guide provides an in-depth overview of **ML162**, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. A significant focus is placed on the evolving understanding of **ML162**'s primary molecular target.

Core Mechanism of Action: An Evolving Perspective

Initially, **ML162** was characterized as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid hydroperoxides and thus protects cells from ferroptosis.^[1]^[2] The proposed mechanism involved the chloroacetamide moiety of **ML162** covalently binding to the active site selenocysteine (Sec46) and an allosteric cysteine (Cys66) of GPX4, thereby inactivating the enzyme.^[2]^[3] This inactivation leads to an accumulation of lipid reactive oxygen species (ROS), ultimately culminating in ferroptotic cell death.^[4]

However, recent compelling evidence suggests that **ML162** may not directly inhibit GPX4 but instead primarily targets another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).^[5]^[6]^[7] Studies have shown that **ML162** efficiently inhibits TXNRD1 activity in both cell-free assays and

cellular contexts.[3][5][8] TXNRD1 is a crucial component of the thioredoxin system, which runs parallel to the glutathione system in maintaining cellular redox homeostasis.[6] Inhibition of TXNRD1 can also lead to increased oxidative stress and cell death that phenotypically resembles ferroptosis.[5][6] This finding necessitates a re-evaluation of data from studies that used **ML162** as a specific GPX4 inhibitor and highlights the importance of validating on-target activity in ferroptosis research.[5][7]

Despite the revised understanding of its direct target, **ML162** remains a potent inducer of ferroptosis-like cell death and a valuable chemical probe for studying cellular redox biology. The downstream effects of its interaction with either target converge on the accumulation of lipid peroxides, the hallmark of ferroptosis.[3][9]

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy and effects of **ML162** from various studies.

Cell Line	Cancer Type	IC50 (nM)	Reference(s)
HRASG12V BJ Fibroblasts	Oncogene-Expressing Fibroblasts	25	[1][3]
Wild-type BJ Fibroblasts	Wild-type Fibroblasts	578	[1][3]
A549	Lung Cancer	~500	[10]
BT-549	Breast Cancer	Not specified	[3]
MDA-MB-231	Breast Cancer	Not specified	[3]
LOX-IMVI	Melanoma	Not specified	[3]
HN3	Head and Neck Cancer	Varies	[1]
HN3R (Cisplatin-resistant)	Head and Neck Cancer	Less sensitive than HN3	[1]
HN3-rsIR (RSL3-resistant)	Head and Neck Cancer	Less sensitive than HN3	[1]

Table 1: Cytotoxicity of **ML162** in Various Cell Lines.

Target Enzyme	Assay Type	IC50 (μM)	Reference(s)
TXNRD1	Cell-free assay	19.5	[3][10]
GPX4	Cell-free assay	No direct inhibition observed	[3][5]

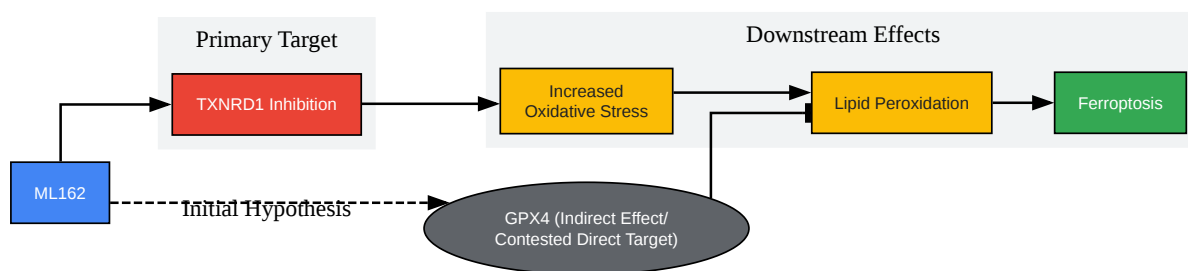
Table 2: In Vitro Enzymatic Inhibition by **ML162**.

Cell Line	Treatment	Effect	Reference(s)
Chemoresistant HN3R and HN3-rslR cells	ML162 (8 μM; 24 hours)	Increased expression of p62 and Nrf2.	[1]
MDA-MB-231	ML162	Decreased GPX4 levels.	[3]
LOX-IMVI	ML162 (10 μM)	Accumulation of cellular lipid hydroperoxides (blocked by ferrostatin-1).	[3]

Table 3: Cellular Effects of **ML162**.

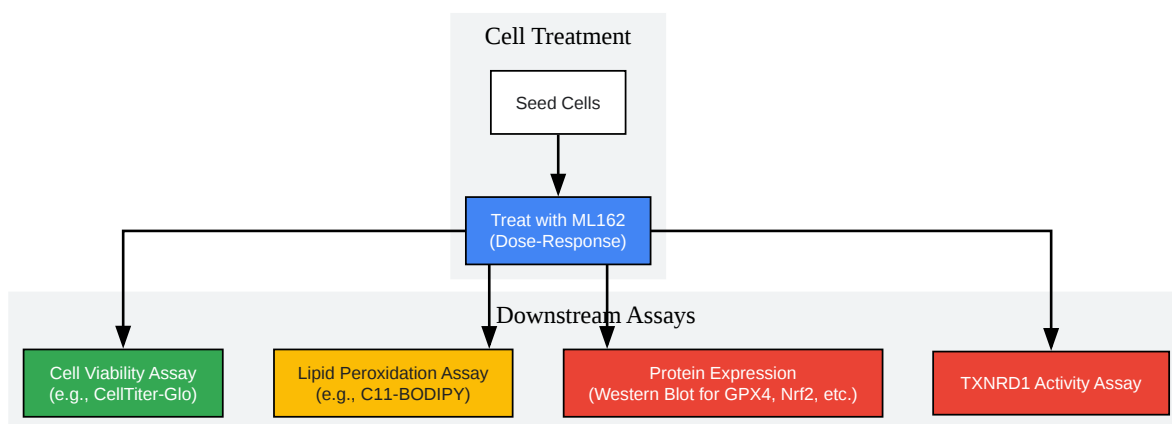
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to the study of **ML162**.



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ML162 Mechanism of Action



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General Experimental Workflow

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

- Cells of interest
- 96-well opaque-walled microplates
- **ML162** stock solution (in DMSO)
- Complete culture medium
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- **Cell Seeding:** Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of **ML162** in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of **ML162**. Include vehicle control (DMSO) wells.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- **Assay:** a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Measurement:** Measure the luminescence of each well using a luminometer.
- **Data Analysis:** Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value using appropriate software.

Lipid Peroxidation Assay (C11-BODIPY™ 581/591)

This assay utilizes a fluorescent probe to measure lipid peroxidation, a key feature of ferroptosis.

Materials:

- Cells of interest
- **ML162**
- C11-BODIPY™ 581/591 stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells and treat with **ML162** as described in the cell viability assay protocol. Include positive (e.g., RSL3) and negative (vehicle) controls.
- Staining: a. At the end of the treatment period, remove the culture medium. b. Add C11-BODIPY™ 581/591 to the cells at a final concentration of 1-10 μ M in serum-free medium. c. Incubate for 30-60 minutes at 37°C, protected from light.
- Washing: Gently wash the cells twice with PBS.
- Analysis:
 - Fluorescence Microscopy: Image the cells using appropriate filter sets. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.
 - Flow Cytometry: Harvest the cells and analyze the fluorescence shift from red to green. An increase in the green fluorescence intensity indicates lipid peroxidation.

Western Blot Analysis of Protein Expression

This protocol is used to detect changes in the expression levels of key proteins involved in the ferroptosis pathway, such as GPX4 and Nrf2.

Materials:

- Treated cell lysates
- SDS-PAGE gels
- Transfer apparatus and membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-GPX4, anti-Nrf2, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Protein Extraction:** Lyse the treated cells and determine the protein concentration of the lysates.
- **SDS-PAGE:** Separate the proteins by size by running a set amount of protein from each sample on an SDS-PAGE gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.

- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Thioredoxin Reductase 1 (TXNRD1) Activity Assay

This assay measures the enzymatic activity of TXNRD1 in cell lysates.

Materials:

- Cell lysates
- Assay buffer (e.g., TE buffer: 100 mM Tris-HCl, 2 mM EDTA, pH 7.5)
- NADPH
- Insulin
- Thioredoxin (Trx)
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
- Microplate reader

Procedure (DTNB Reduction Method):

- Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and cell lysate.
- Initiation: Initiate the reaction by adding DTNB.

- **Measurement:** Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TXNRD1 activity.
- **Data Analysis:** Calculate the TXNRD1 activity, often expressed as units per milligram of protein.

Conclusion

ML162 is a potent inducer of ferroptosis, a critical pathway in cell death with significant therapeutic implications. While its primary target was initially thought to be GPX4, recent studies strongly indicate that TXNRD1 is a more direct molecular target. This evolving understanding underscores the complexity of ferroptosis induction and the importance of rigorous target validation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with **ML162** and investigating the intricate mechanisms of ferroptosis. By employing these standardized methods, the scientific community can continue to unravel the therapeutic potential of modulating this unique cell death pathway.

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